molecular formula C20H20Cl2N4O3 B15021168 (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{[(3-chloro-4-methylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B15021168
M. Wt: 435.3 g/mol
InChI Key: NPGPKJMJDYZWRK-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 5-chloro-2-methylaniline and 3-chloro-4-methylaniline. These compounds undergo a series of reactions, including acylation, condensation, and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium acetate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)propanamide
  • (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)pentanamide

Uniqueness

Compared to similar compounds, (3E)-N-(5-chloro-2-methylphenyl)-3-(2-{(3-chloro-4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide exhibits unique chemical and biological properties

Properties

Molecular Formula

C20H20Cl2N4O3

Molecular Weight

435.3 g/mol

IUPAC Name

N'-[(E)-[4-(5-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-N-(3-chloro-4-methylphenyl)oxamide

InChI

InChI=1S/C20H20Cl2N4O3/c1-11-5-7-15(10-16(11)22)23-19(28)20(29)26-25-13(3)8-18(27)24-17-9-14(21)6-4-12(17)2/h4-7,9-10H,8H2,1-3H3,(H,23,28)(H,24,27)(H,26,29)/b25-13+

InChI Key

NPGPKJMJDYZWRK-DHRITJCHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C/C(=N/NC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)/C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.